

Early Research on Pantopon and Omnopon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding **Pantopon** and Omnopon, two early-20th-century opioid preparations. The information presented is based on available historical scientific literature, providing insights into the initial understanding of these drugs' composition, physiological effects, and experimental investigation. It should be noted that detailed quantitative data and specific experimental protocols from the earliest studies are not always available in modern digital archives. This guide synthesizes the accessible information to offer a comprehensive overview for today's researchers.

Introduction: The Advent of Standardized Opium Preparations

In the early 1900s, the therapeutic use of opium was well-established for pain relief. However, the variable potency of raw opium preparations posed a significant clinical challenge. To address this, pharmaceutical companies sought to create standardized, injectable formulations of opium alkaloids. Among the most notable of these were **Pantopon**, developed by Hoffmann-La Roche in 1909, and a similar preparation, Omnopon, also known as Papaveretum.[1] These products aimed to provide the full spectrum of opium's alkaloids in a purified and dose-consistent form, offering a more predictable and potentially better-tolerated alternative to morphine alone.

Composition and Formulation

Early formulations of **Pantopon** and Omnopon were designed to mirror the natural alkaloidal composition of opium.

Pantopon: Invented in 1909 by Hoffmann-La Roche, **Pantopon** is a preparation of the hydrochlorides of all the alkaloids present in opium in their natural proportions.[1] It was formulated to be an injectable form of "whole opium," with the inert materials removed.

Omnopon (Papaveretum): Marketed as a similar product, Omnopon, also known by the generic name Papaveretum, is a mixture of opium alkaloids. A standardized clinical formulation consists of morphine, codeine, and papaverine.[2][3] The aim of this combination was to harness the analgesic effects of morphine and codeine while potentially mitigating some side effects with the smooth muscle relaxant properties of papaverine.[3]

Quantitative Data

Detailed quantitative data from the initial studies in the early 1910s are scarce in readily available literature. The following table summarizes the known composition of these preparations.

Preparation	Component Alkaloid	Proportion/Concen tration	Source
Pantopon	Morphine Hydrochloride	Major Component	[1]
Other Opium Alkaloids (as hydrochlorides)	In natural proportions	[1]	
Omnopon (Papaveretum)	Morphine Hydrochloride	Major Component	[2][3]
Codeine Hydrochloride	Minor Component	[2][3]	
Papaverine Hydrochloride	Minor Component	[2][3]	_

Experimental Protocols of Early Research

The earliest research on **Pantopon** focused on its physiological effects compared to morphine and raw opium. While specific, detailed protocols from the original papers by Cohnheim & Modrakowski (1911) and Schapiro (1913) are not fully accessible, the general experimental approaches of the era can be described.

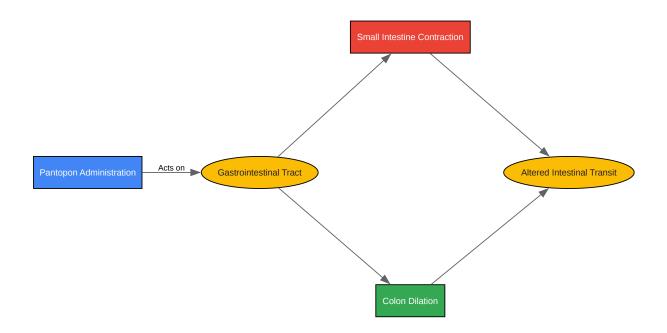
Animal Models:

- Dogs: Commonly used to study the effects on the gastrointestinal and respiratory systems.
- Methodology: Surgical procedures would have been performed to allow for direct observation of intestinal motility. This could involve creating fistulas or using early radiological techniques with contrast agents to track the movement of intestinal contents.

Human Studies:

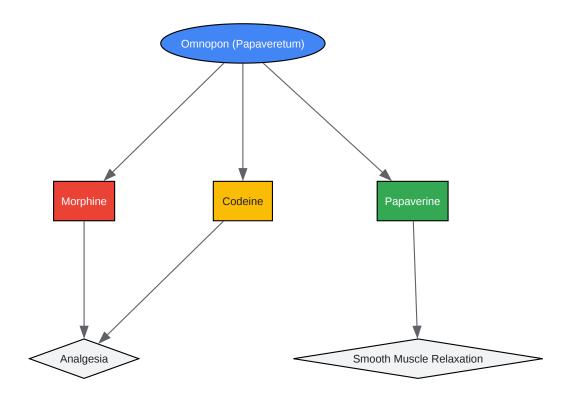
- Observational Studies: Early clinical research often involved the administration of the drug to patients and observing its effects on pain relief, sedation, and side effects like nausea and constipation.
- Methodology: Pain assessment would have been based on subjective patient reports. The
 effects on the gastrointestinal tract in humans were likely studied using methods such as
 tracking bowel movement frequency and consistency, and potentially through early
 radiological examinations.

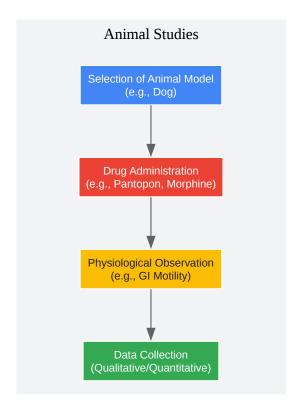
Early Research Findings

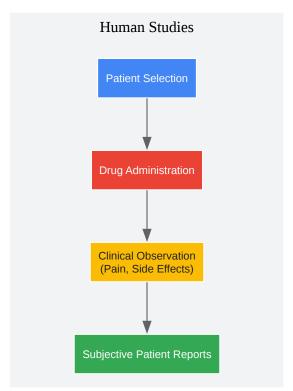

The initial investigations into **Pantopon** explored its impact on the digestive system, a significant area of concern with opioid use.

A notable early study by Schapiro in 1913 investigated the effects of morphine, opium, and **Pantopon** on the gastrointestinal tract in both animals and humans. The findings in dogs indicated that these substances caused a significant contraction of the small intestine and a pronounced dilation of the colon. However, the impact on the transit of intestinal contents was variable; in fasting dogs, transit was slowed, while in recently fed dogs, there was little to no effect. The research in human subjects revealed a "great diversity" in responses, highlighting the complex and often unpredictable nature of opioid effects on the human digestive system.

Visualizing Early Concepts


Given the limited understanding of molecular biology and cell signaling in the early 20th century, research focused on the systemic physiological effects of these drugs. The following diagrams illustrate the proposed mechanisms and experimental workflows of that era.


Click to download full resolution via product page


Caption: Proposed physiological effects of **Pantopon** on the gastrointestinal tract based on early 20th-century research.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Papaveretum Wikipedia [en.wikipedia.org]
- 3. What is Papaveretum used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Early Research on Pantopon and Omnopon: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b10775775#early-research-papers-on-pantopon-and-omnopon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com